Enhanced Lipophilicity (LogP) of Piperidine, 1-((phenylmethoxy)methyl)- vs. Simpler Piperidine Analogs
Piperidine, 1-((phenylmethoxy)methyl)- exhibits significantly higher calculated lipophilicity compared to simpler analogs, which directly impacts its solubility profile and potential for passive membrane permeation. Its LogP is reported as 2.58450 . In contrast, the non-benzylated analog, 1-(methoxymethyl)piperidine, has a much lower LogP, calculated to be approximately 0.4 . This represents a substantial increase in lipophilicity, consistent with the addition of the benzyl ring, and is a key differentiator for applications requiring increased compound partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.58450 |
| Comparator Or Baseline | 1-(methoxymethyl)piperidine (CAS 18811-61-5) XlogP: 0.4 |
| Quantified Difference | Delta LogP = +2.18 |
| Conditions | Calculated LogP values using in silico methods (Chemsrc, lookchem). |
Why This Matters
Higher lipophilicity enhances the compound's ability to cross lipid bilayers, a critical parameter for biological assays, cell-based studies, and the design of CNS-penetrant molecules, making it a more suitable starting point than less lipophilic analogs.
